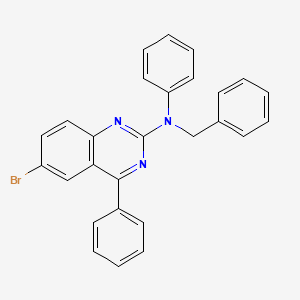

N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

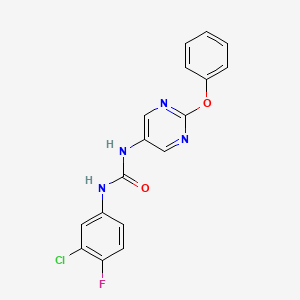

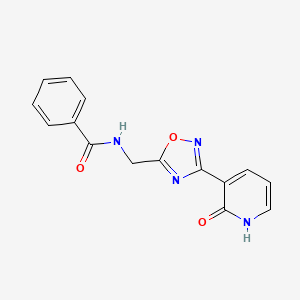

“N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine” is a complex organic compound. It contains a quinazoline core, which is a type of heterocyclic compound. The quinazoline core is substituted with benzyl, bromo, and diphenyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings (from the quinazoline core and the benzyl and diphenyl groups). The bromine atom would add an additional level of complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the multiple aromatic rings would likely influence properties such as its melting point, boiling point, and solubility .Scientific Research Applications

Catalytic Processes and Synthesis

N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine plays a role in catalytic processes, such as the Rhodium(III)-catalyzed CH amination of 2-arylquinazolin-4(3H)-one, showcasing the compound's potential in facilitating efficient and selective amination reactions under mild conditions (Zhang et al., 2018). Additionally, this compound is instrumental in synthesizing new chalcone compounds derived from phenyl quinoxaline methyl benzotriazol, indicating its versatility in organic synthesis and potential for creating compounds with expected biological activities (Ahmed & Ridha, 1970).

Pharmacological Potential

Though specific pharmacological applications were to be excluded, it's important to note the broader context in which such compounds are studied. Research on substituted benzoquinazolinones, including derivatives of N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine, highlights their potential in developing novel treatments, demonstrating significant anticancer activities in preclinical models (Nowak et al., 2014).

Structural and Mechanistic Insights

The study and development of novel Re(I) tricarbonyl complexes anchored on a phosphinoarylbenzylamine and phosphinoaryloxazoline generated in situ underline the structural versatility and potential application of N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine derivatives in inorganic chemistry and material science (Kniess et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20BrN3/c28-22-16-17-25-24(18-22)26(21-12-6-2-7-13-21)30-27(29-25)31(23-14-8-3-9-15-23)19-20-10-4-1-5-11-20/h1-18H,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBFTDDHIGTBAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

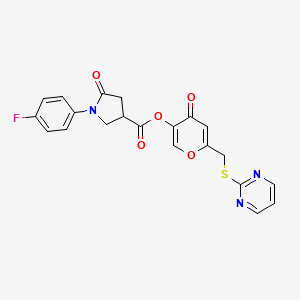

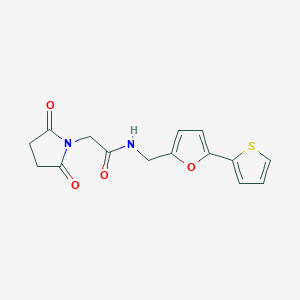

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2994692.png)

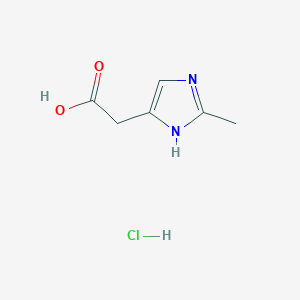

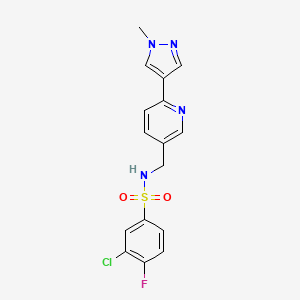

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994695.png)

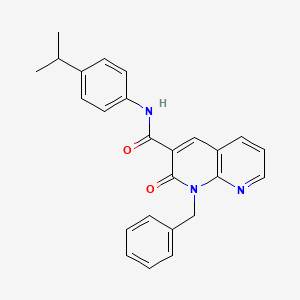

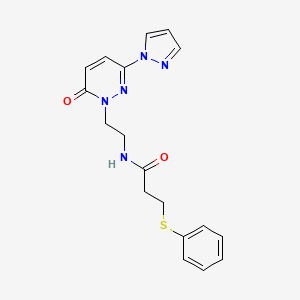

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2994698.png)

![8-(5,7-dichloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2994714.png)